molecular formula C18H17N3O4 B2889241 1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797272-20-8

1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2889241
CAS No.: 1797272-20-8
M. Wt: 339.351
InChI Key: NPRCRFVIPIDVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one features a spirocyclic architecture combining a benzofuran ring and a piperidine moiety. The 1'-position of the spiro system is substituted with a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl group, introducing a nitrogen-rich heterocyclic system. Key structural attributes include:

  • Spiro core: The fusion of benzofuran (oxygen-containing heterocycle) and piperidine (six-membered amine ring) creates a rigid, three-dimensional structure.

Properties

IUPAC Name

1'-(1-methyl-6-oxopyridazine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-15(22)7-6-14(19-20)16(23)21-10-8-18(9-11-21)13-5-3-2-4-12(13)17(24)25-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRCRFVIPIDVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Spiro Compound Formation: The spiro linkage is introduced by reacting the pyridazine derivative with an isobenzofuran precursor in the presence of a suitable catalyst.

    Final Assembly: The piperidine ring is incorporated through a nucleophilic substitution reaction, often using piperidine or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1'-(2,6-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 1796970-99-4)
  • Molecular formula: C₁₉H₁₅F₂NO₃
  • Key differences : Replaces the pyridazine carbonyl with a 2,6-difluorobenzoyl group.
  • Impact :
    • Fluorine atoms enhance lipophilicity and metabolic stability compared to the polar pyridazine group.
    • Reduced hydrogen-bonding capacity due to the absence of NH groups .
1'-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797702-26-1)
  • Molecular formula : C₁₉H₁₈N₂O₄
  • Key differences : Substitutes pyridazine with a dihydropyridine ring.
  • Pyridine vs. pyridazine: Pyridazine’s two adjacent nitrogen atoms increase polarity and basicity .
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3)
  • Molecular formula: C₁₅H₁₇NO₃
  • Key differences : Simpler ethyl ester substituent instead of heteroaromatic acyl groups.
  • Impact :
    • Lower molecular weight (259.3 g/mol) and reduced complexity.
    • Safety profile includes acute oral toxicity (H302) and skin irritation (H315) .

Physicochemical Properties

Property Target Compound 1'-(2,6-Difluorobenzoyl) Analog Ethyl Carboxylate Analog
Molecular Weight ~350 g/mol (estimated) 343.3 g/mol 259.3 g/mol
Polarity High (pyridazine NH, carbonyl) Moderate (fluorine, carbonyl) Low (ester group)
Synthetic Yield Not reported Not reported Excellent (>80%)

Conformational Analysis

  • Ring Puckering: The spiro system’s geometry (benzofuran-piperidine fusion) likely adopts non-planar conformations. defines puckering coordinates for monocyclic systems, which could apply to the piperidine ring here .
  • Impact of Substituents : Bulky acyl groups (e.g., pyridazine) may restrict pseudorotation, whereas smaller groups (e.g., ethyl ester) allow greater flexibility.

Biological Activity

1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a complex organic compound notable for its unique structural features that integrate elements from pyridazine, benzofuran, and piperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C18H17N3O4
  • Molecular Weight : 339.351 g/mol
  • IUPAC Name : 1'-(1-methyl-6-oxopyridazine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating potential therapeutic applications. Preliminary research suggests that it may modulate biological pathways relevant to several diseases.

The compound's mechanism of action involves its interaction with specific enzymes and receptors in biological systems. Its unique structure allows it to bind to these targets, potentially leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, similar to other compounds in its class.
  • Receptor Modulation : Interaction with receptors may alter signaling pathways, affecting cellular responses.

Case Studies and Experimental Data

  • Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties. For instance, derivatives of 1-methyl-6-oxo-1,6-dihydropyridine have been reported to exhibit significant anti-inflammatory effects in vitro and in vivo models . This suggests that the spiro compound may also possess similar properties.
  • Antioxidant Potential : Studies on related compounds indicate that they can act as antioxidants, scavenging free radicals and reducing oxidative stress . This activity is crucial for protecting cells from damage associated with various diseases.
  • Cytotoxicity Studies : Initial cytotoxicity assays have demonstrated that the compound can induce apoptosis in cancer cell lines. The specific pathways involved are still under investigation, but the results are promising for potential anticancer applications .

Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in inflammatory markers
AntioxidantEffective scavenging of free radicals
CytotoxicityInduces apoptosis in cancer cell lines

Synthesis and Development

The synthesis of this compound involves several key steps:

  • Formation of Pyridazine Intermediate : Reaction of a suitable precursor with hydrazine hydrate under reflux conditions.
  • Synthesis of Benzofuran Intermediate : Cyclization of a phenol derivative with an appropriate aldehyde.
  • Spirocyclization : Coupling of the pyridazine and benzofuran intermediates under basic conditions to form the final spiro compound.

Q & A

Q. How can researchers optimize the synthesis of 1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one to improve yield and purity?

Methodological Answer: The synthesis of spirocyclic compounds often involves multi-step routes. Key steps include:

  • Acylation of piperidine intermediates (e.g., using 1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride) under anhydrous conditions to minimize hydrolysis .
  • Spirocyclization via nucleophilic attack on the benzofuran carbonyl group, requiring precise temperature control (e.g., 0–5°C) and catalysts like triethylamine .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the spiro product from byproducts. Yield optimization may involve adjusting stoichiometry of the dihydropyridazine and benzofuran precursors .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on neighboring substituents. For example, the spiro carbon (C-1') typically shows a singlet near δ 100–110 ppm in 13C NMR due to restricted rotation .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C19H18N3O4: 352.1297) and rule out isotopic impurities .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the dihydropyridazine and benzofuran moieties) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Short-term storage : Dissolve in DMSO (10 mM) and store at -20°C for ≤1 month to prevent hydrolysis of the acylpiperidine bond .
  • Long-term storage : Lyophilize and keep at -80°C under inert gas (argon) to avoid oxidation of the dihydropyridazine ring .
  • Light sensitivity : Use amber vials to protect the benzofuran moiety from photodegradation .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the dihydropyridazine carbonyl is electrophilic, enabling interactions with serine proteases .
  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on spirocyclic conformation and hydrogen-bonding potential .

Q. How can researchers resolve contradictions in spectral data during structural validation?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
  • Dynamic effects : For ambiguous NOESY signals, perform variable-temperature NMR to assess conformational flexibility of the spiro ring .
  • Isotopic labeling : Synthesize deuterated analogs to confirm assignments of overlapping proton signals (e.g., methyl groups on piperidine) .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

Methodological Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for assessing bioavailability .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

Experimental Design and Data Analysis

Q. How should researchers design dose-response studies for this compound in enzyme inhibition assays?

Methodological Answer:

  • Dose range : Test 10 concentrations (e.g., 0.1 nM–100 μM) in triplicate to capture IC50 values.
  • Controls : Include a known inhibitor (e.g., indomethacin for COX-2) and vehicle (DMSO ≤0.1%) .
  • Data fitting : Use GraphPad Prism to apply a four-parameter logistic model (Hill slope ≥1 suggests cooperative binding) .

Q. What strategies mitigate synthetic byproducts during spirocyclization?

Methodological Answer:

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized acylpiperidine derivatives) .
  • Reaction quenching : Add ice-cold water to terminate the reaction and precipitate the product, reducing side reactions .
  • Additive screening : Introduce crown ethers (e.g., 18-crown-6) to stabilize transition states and improve regioselectivity .

Comparative Analysis with Analogues

Q. How does the compound’s bioactivity compare to structurally similar spirocyclic derivatives?

Methodological Answer:

  • SAR studies : Replace the dihydropyridazine moiety with pyridone or thiazolidinone groups and assess changes in IC50 values .
  • Structural uniqueness : The spiro arrangement confers rigidity, enhancing target selectivity compared to non-spiro analogues (e.g., 3H-spiro[2-benzofuran-1,3'-piperidine]-3-one) .

Safety and Disposal

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to acute oral toxicity (Category 4) and skin irritation risks .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration by licensed facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.